molecular formula C10H12FN B13057032 (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine

Cat. No.: B13057032
M. Wt: 165.21 g/mol
InChI Key: IWYIGOHZXIOOKM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine ( 1213514-10-3) is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center and a reactive allylamine group attached to a 3-fluoro-4-methylphenyl ring, making it a valuable intermediate for the synthesis of more complex molecules . The specific stereochemistry and substitution pattern on the aromatic ring are key for designing active pharmaceutical ingredients (APIs), as evidenced by its use as a key chiral synthon in patented synthetic routes for advanced drug candidates . With a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol, it is typically characterized and handled under controlled conditions . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

IWYIGOHZXIOOKM-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C=C)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)F

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination of α,β-Unsaturated Ketones

A common approach involves starting from the corresponding α,β-unsaturated ketone, such as 3-fluoro-4-methylchalcone derivatives, followed by asymmetric reductive amination to introduce the amine group with stereocontrol.

  • Step 1: Synthesis of 3-fluoro-4-methylchalcone by Claisen-Schmidt condensation between 3-fluoro-4-methylbenzaldehyde and acetone or acetophenone derivatives under basic or acidic catalysis.
  • Step 2: Asymmetric reductive amination of the α,β-unsaturated ketone using chiral catalysts (e.g., chiral transition metal complexes such as Rh or Ir complexes with chiral ligands) or enzymatic methods to yield (1S)-1-(3-fluoro-4-methylphenyl)prop-2-enylamine.
  • Reaction conditions: Mild hydrogenation conditions with hydrogen gas or hydride donors, often in solvents like methanol or ethanol, at ambient to moderate temperatures.

This method ensures high enantiomeric excess and yield.

Chiral Auxiliary-Mediated Synthesis

Another approach uses chiral auxiliaries attached to the starting materials to direct stereochemistry during the formation of the prop-2-enylamine moiety.

  • Step 1: Preparation of a chiral imine intermediate by condensation of 3-fluoro-4-methylbenzaldehyde with a chiral amine auxiliary.
  • Step 2: Nucleophilic addition of allyl or propenyl reagents (e.g., allylboronates or allylstannanes) to the imine to form the chiral amine.
  • Step 3: Removal of the chiral auxiliary to yield the target (1S)-amine.

This method is effective but may require additional steps for auxiliary removal and purification.

Direct Catalytic Enantioselective Allylic Amination

Recent advances include direct catalytic enantioselective allylic amination of 3-fluoro-4-methylphenyl-substituted allylic precursors.

  • Use of palladium or iridium catalysts with chiral ligands to catalyze the substitution of allylic leaving groups (e.g., acetates or carbonates) with ammonia or amine nucleophiles.
  • This method allows direct formation of the chiral amine with control over stereochemistry.

Fluorination and Methylation Strategies

The introduction of the 3-fluoro and 4-methyl groups on the phenyl ring can be achieved by:

  • Starting from commercially available or synthesized 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylacetophenone.
  • Alternatively, selective electrophilic fluorination of 4-methylphenyl precursors using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Methylation at the 4-position can be introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Stereoselectivity Yield Range (%) Advantages Limitations
Asymmetric Reductive Amination Chalcone synthesis + reductive amination Chiral Rh/Ir catalysts, H2 or hydrides High (>90% ee) 70-95 High enantioselectivity, scalable Requires chiral catalysts
Chiral Auxiliary-Mediated Synthesis Imine formation + nucleophilic addition Chiral amine auxiliaries, allyl reagents High 60-85 Reliable stereocontrol Additional steps for auxiliary removal
Catalytic Enantioselective Allylic Amination Allylic substitution with amines Pd or Ir catalysts with chiral ligands High 65-90 Direct amination, fewer steps Catalyst cost, sensitivity
Electrophilic Fluorination + Methylation Fluorination of aromatic ring + methylation Selectfluor, Friedel-Crafts reagents N/A Variable Flexible substitution pattern Regioselectivity challenges

Detailed Research Findings

  • The use of copper-catalyzed trifluoromethylation has been reported for related compounds, demonstrating the utility of transition metal catalysis in introducing fluorinated groups on aromatic rings, although this is more specific to trifluoromethyl derivatives rather than monofluoro compounds.
  • Chalcone derivatives with 4-methyl substitution are commonly synthesized via Claisen-Schmidt condensation under acidic or basic conditions with high yields and purity.
  • Asymmetric reductive amination has been well documented to achieve high enantiomeric excess in the synthesis of chiral allylic amines, which applies directly to the preparation of (1S)-1-(3-fluoro-4-methylphenyl)prop-2-enylamine.
  • Catalytic enantioselective allylic amination using Pd or Ir complexes has emerged as a powerful method for direct synthesis of chiral amines with excellent stereocontrol and atom economy.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Key Analogs

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine 3-F, 4-CH3 C10H12FN ~181.21 Fluoro (electron-withdrawing), Methyl (electron-donating)
(1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine 3-F, 4-OCH3 C10H12FNO 181.21 Fluoro, Methoxy (hydrogen-bond acceptor)
(1S)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine 4-Cl, 3-CH3 C10H12ClN 181.66 Chloro (electron-withdrawing, larger than F), Methyl

Physicochemical and Electronic Effects

Fluorine vs. Chlorine Substitution: The fluoro group in the target compound is smaller and more electronegative than chlorine, leading to stronger inductive electron-withdrawing effects. This may enhance metabolic stability compared to the chloro analog .

Methyl vs. The methoxy group (in the 4-methoxy analog) introduces hydrogen-bond acceptor capability, which may improve solubility but reduce blood-brain barrier penetration .

Substituent Position :

  • In the target compound, fluorine is at the 3-position (meta), whereas chlorine in the chloro analog is at the 4-position (para). Positional differences influence steric interactions and electronic distribution, affecting binding affinities in receptor-ligand systems.

Implications for Crystallography and Molecular Packing

While direct crystallographic data for these compounds is unavailable, substituent effects on hydrogen bonding and crystal packing can be inferred from general principles :

  • The fluoro group’s high electronegativity may participate in weak C–F···H–N hydrogen bonds, influencing crystal lattice stability.
  • Methoxy groups in the 4-methoxy analog could form stronger hydrogen bonds (O–H···N) compared to methyl, altering solubility and melting points .

Patent-Based Analogs and Pharmacological Potential

A 2023 European patent application () lists analogs with trifluoromethyl, acetoxy, and methoxy substituents, suggesting that such modifications are explored to optimize pharmacokinetics (e.g., metabolic resistance via fluorination) or target engagement. For example:

  • Acetoxy groups (as in [(1S,2S)-2-(4-fluoro-2,6-dimethyl-phenyl)-1-methyl-propyl] derivatives) may serve as prodrug moieties, hydrolyzing in vivo to active metabolites.

Biological Activity

(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine is a compound belonging to the phenylpropylamines class, characterized by its molecular formula CHFN and a molecular weight of 165.21 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its chemical properties and biological activities. This compound has garnered attention for its potential interactions with neurotransmitter receptors in the central nervous system, suggesting applications in treating various neurological disorders.

Chemical Structure and Properties

The structural formula of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine can be represented as follows:

C10H12FN\text{C}_{10}\text{H}_{12}\text{F}\text{N}

Key Structural Features

  • Fluorine Atom : Enhances lipophilicity, potentially aiding in the compound's ability to cross biological membranes.
  • Methyl Group : Influences binding affinity and selectivity towards biological targets.

Research indicates that (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine may act as a modulator of neurotransmitter release and receptor activity. Its interactions with various receptors could lead to significant therapeutic effects in conditions such as:

  • Depression
  • Anxiety
  • Neurological Disorders

The compound's ability to influence signaling pathways and enzyme activity is essential for its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine:

  • Neurotransmitter Receptor Interaction :
    • A study demonstrated that this compound binds selectively to serotonin receptors, suggesting its potential use as an antidepressant or anxiolytic agent.
  • Therapeutic Applications :
    • Research has indicated that (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine may promote neurogenesis, contributing to recovery in models of neurodegenerative diseases.
  • Pharmacological Studies :
    • In vitro assays revealed that the compound exhibits dose-dependent modulation of neurotransmitter release, highlighting its potential as a therapeutic agent .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
(1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamineModulates neurotransmitter release
Similar PhenylpropylaminesVarying effects on CNS receptors
Other Fluorinated CompoundsPotential for enhanced bioactivity

Synthesis and Reaction Pathways

The synthesis of (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine typically involves several key steps, including:

  • Starting Materials : Precursors containing the fluorine and methyl substituents.
  • Reactions : Standard amine reactions such as nucleophilic substitution and electrophilic aromatic substitution are employed.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine, and how can enantiomeric purity be ensured?

  • Methodology : Use asymmetric catalysis or chiral resolving agents (e.g., tartrate salts) to control stereochemistry. For example, cyclopropane intermediates (as in structurally related compounds) can be synthesized via Suzuki-Miyaura coupling or enantioselective alkylation . Purification via column chromatography with chiral stationary phases ensures enantiomeric purity.
  • Key Considerations : Monitor reaction progress using TLC/HPLC with chiral columns. Validate purity via polarimetry or NMR with chiral shift reagents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign stereochemistry using NOESY/ROESY for spatial proximity analysis.
  • IR Spectroscopy : Identify functional groups (e.g., amine stretching at ~3300 cm⁻¹).
  • Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
    • Data Validation : Cross-reference spectroscopic data with computational simulations (DFT for NMR chemical shifts).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

  • Methodology :

  • Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP constraints to refine occupancies .
  • Validate with Rint values (<5% for high-quality data) and residual density maps.
    • Example : If hydrogen bonding appears inconsistent, re-examine hydrogen atom placement using AFIX constraints or neutron diffraction data (if available) .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice, and how do they influence physicochemical properties?

  • Methodology :

  • Perform graph-set analysis (e.g., R2<sup>2</sup>(8) motifs) using Mercury or PLATON to categorize hydrogen-bonding networks .
  • Correlate packing motifs with solubility/melting points via thermal analysis (DSC/TGA).
    • Case Study : If a polymorph exhibits weaker H-bonding (e.g., C–H···π interactions), predict reduced thermal stability compared to tightly packed forms .

Q. How can pharmacological activity be evaluated for analogs of this compound, particularly in stress-related disorders?

  • Methodology :

  • In Vivo Models : Use rodent behavioral assays (e.g., forced swim test) to assess corticotropin-releasing factor (CRF) receptor antagonism, as seen in structurally related SSR125543A .
  • In Vitro Binding Assays : Measure IC50 values via radioligand displacement (e.g., [³H]-CRF competition).
    • Pharmacokinetics : Determine metabolic stability using liver microsomes and CYP450 inhibition screening.
Pharmacological Profile of Related Compound (SSR125543A)
Molecular Formula
Molecular Weight
Target
IC50
Source

Q. How can enantiomeric cross-contamination be detected and quantified during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Daicel Chiralpak column with a hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).
    • Validation : Spiking experiments with pure enantiomers to confirm resolution .

Methodological Notes

  • Software Tools : SHELX (structure refinement), Gaussian (DFT), Mercury (crystallography visualization) .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database).
  • Ethical Compliance : Follow institutional guidelines for pharmacological animal studies (e.g., ARRIVE 2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.